1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
Description
1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is a piperazine derivative characterized by a 4-nitrophenyl substituent on the piperazine ring and a phenoxypropan-2-ol backbone. This compound shares structural similarities with α-adrenergic receptor ligands and serotonin receptor modulators, which often feature arylpiperazine moieties .
Properties
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-18(15-26-19-4-2-1-3-5-19)14-20-10-12-21(13-11-20)16-6-8-17(9-7-16)22(24)25/h1-9,18,23H,10-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJOVOODFZGOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385692 | |
| Record name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-25-5 | |
| Record name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol typically involves the reaction of 4-nitrophenylpiperazine with phenoxypropanol under controlled conditions. The process may include steps such as:
Cyclization of 1,2-diamine derivatives: This involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Intermolecular cycloaddition: Alkynes bearing amino groups undergo cycloaddition to form the piperazine structure.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis to form different products depending on the reaction conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: It has potential therapeutic applications due to its biological activity against certain pathogens.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The piperazine ring enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Piperazine Derivatives with Aryl Substituents
The following table compares structural features, molecular weights, and substituent effects of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol with key analogs:
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The nitro group in the target compound may reduce basicity of the piperazine nitrogen, affecting receptor interactions compared to methoxy-substituted analogs .
- Trifluoromethyl groups : Compounds like the hydrochloride salt in demonstrate how halogenation enhances stability and bioavailability, a feature absent in the nitro derivative.
Urea-Linked Piperazine-Thiazole Derivatives
A series of urea derivatives with piperazine-thiazole scaffolds (e.g., 11a–11o in ) share structural motifs with the target compound but differ in linker chemistry and substituent effects:
| Compound (Example) | Substituent on Phenyl Ring | Molecular Weight | Yield (%) | Key Features |
|---|---|---|---|---|
| 11a (3-Fluorophenyl) | 3-Fluoro | 484.2 | 85.1 | Urea linker; thiazole-piperazine core |
| 11d (4-Trifluoromethylphenyl) | 4-CF3 | 534.1 | 85.3 | High lipophilicity (logP ~3.5 estimated) |
| 11k (4-Chloro-3-CF3) | 4-Cl, 3-CF3 | 568.2 | 88.0 | Dual substituents enhance binding affinity |
Comparison :
- The target compound lacks the urea-thiazole linker, which in 11a–11o confers rigidity and hydrogen-bonding capacity for kinase or protease inhibition .
- Nitro groups (as in the target) are less common in this series, where chloro, fluoro, and trifluoromethyl groups dominate for optimal steric and electronic effects .
Piperazine Derivatives with Amino or Hydroxy Substituents
- 1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol (CAS 866135-78-6): The trifluoro group increases electronegativity and may improve blood-brain barrier penetration .
Biological Activity
1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol, also known by its CAS number 312529-68-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. It belongs to the piperazine class of compounds, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H23N3O4
- Molar Mass : 357.4 g/mol
- Synonyms : 1-Piperazineethanol, 4-(4-nitrophenyl)-α-(phenoxymethyl)-
The biological activity of this compound can be attributed to its interaction with various biological targets. Piperazine derivatives are known to exhibit a wide range of effects, including:
- Aminergic Receptor Modulation : Piperazine compounds often interact with dopamine and serotonin receptors, which may contribute to their antipsychotic and antidepressant effects .
- Antiproliferative Effects : Some studies have indicated that piperazine derivatives can induce cell death in cancer cells through mechanisms such as necroptosis .
Biological Activity Overview
The following table summarizes key findings related to the biological activities of this compound and related piperazine compounds:
Case Studies
-
Piperazine Derivatives in Cancer Therapy :
A study investigated the effects of a piperazine-containing compound similar to this compound on K562 leukemic cells. The compound was found to promote necroptotic signaling pathways, suggesting its potential use in overcoming chemoresistance in cancer therapy . -
Receptor Interaction Studies :
Research has highlighted the importance of piperazine scaffolds in drug development due to their ability to bind various aminergic receptors. This binding profile is crucial for developing drugs targeting psychiatric disorders and other conditions influenced by neurotransmitter systems .
Q & A
Q. Basic Characterization
- ¹H NMR : Key signals include the aromatic protons of the 4-nitrophenyl group (δ 8.1–8.3 ppm, doublet), piperazine methylene protons (δ 2.5–3.5 ppm), and the hydroxyl proton (δ 2.1–2.3 ppm, broad).
- MS : The molecular ion peak should align with the molecular weight (C₁₉H₂₂N₃O₄; MW 364.4 g/mol). Fragmentation patterns should confirm cleavage of the piperazine and phenoxy groups.
Q. Common Pitfalls :
- Overlapping signals in aromatic regions may obscure integration. Use 2D NMR (COSY, HSQC) for resolution.
- Impurities from incomplete purification can distort MS data. Always cross-validate with elemental analysis .
What in vitro assays are recommended to evaluate this compound’s biological activity, particularly its receptor-binding affinity?
Q. Intermediate Biological Evaluation
- Radioligand Binding Assays : Test affinity for serotonin (5-HT₁A) and adrenergic (α₁) receptors, given structural similarities to known ligands like naftopidil .
- Dose-Response Curves : Use HEK-293 cells transfected with target receptors. IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism).
- Control Groups : Include reference compounds (e.g., prazosin for α₁ receptors) to validate assay conditions.
Data Interpretation : Low nM affinity suggests therapeutic potential for hypertension or anxiety disorders .
How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
Q. Advanced SAR Strategy
- Modular Modifications :
- Phenoxy Group : Replace with substituted aryl ethers (e.g., 2-methoxyphenoxy) to enhance lipophilicity (logP optimization).
- Piperazine Substituents : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to modulate receptor selectivity.
Q. Experimental Design :
Synthesize 10–15 analogs with systematic substitutions.
Test in parallel assays (binding, solubility, metabolic stability).
Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes.
Example Finding : A 3-chloro substituent on the phenyl ring increased α₁ affinity by 3-fold .
What advanced analytical methods resolve contradictions in reported biological data for piperazine derivatives?
Advanced Data Contradiction Analysis
Case Study : Discrepancies in receptor selectivity across studies may arise from:
- Assay Variability : Differences in cell lines (CHO vs. HEK-293) or buffer conditions.
- Metabolic Instability : Rapid degradation in certain media (e.g., liver microsomes).
Q. Resolution Strategies :
- Meta-Analysis : Aggregate data from ≥3 independent studies.
- LC-MS/MS Stability Testing : Quantify parent compound degradation over 24 hours.
- Kinetic Binding Assays : Compare on/off rates (kₒₙ/kₒff) to assess true affinity vs. artifacts .
How can computational chemistry predict this compound’s pharmacokinetic properties?
Q. Advanced Modeling
- ADME Prediction : Use SwissADME or ADMETLab to estimate:
- Absorption : Caco-2 permeability (>5 × 10⁻⁶ cm/s suggests good absorption).
- Metabolism : CYP450 isoform interactions (e.g., CYP3A4 inhibition risk).
- Docking Simulations : Map interactions with P-glycoprotein to predict efflux.
Validation : Compare in silico results with in vivo rodent PK studies. For example, a predicted half-life of 2.5 hours aligned with experimental t₁/₂ = 2.8 hours .
What strategies mitigate toxicity risks during preclinical development of this compound?
Q. Advanced Safety Profiling
- hERG Assay : Screen for potassium channel inhibition (IC₅₀ < 1 µM indicates cardiac risk).
- Ames Test : Assess mutagenicity using TA98 and TA100 strains.
- Cytotoxicity : Test in HepG2 cells (IC₅₀ > 50 µM desired).
Mitigation Example : Reducing logP from 3.2 to 2.8 via hydroxylation decreased hERG liability by 60% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
